Tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate
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Overview
Description
Tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structures, which make them valuable in various fields such as materials science, drug discovery, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[1.1.1]pentane derivatives, including tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate, typically involves carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, making them suitable for both laboratory and industrial production.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that they can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis due to its unique structure and reactivity.
Biology: Its derivatives are explored for their potential biological activities.
Mechanism of Action
The mechanism of action of tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate involves its interaction with molecular targets and pathways. Its unique three-dimensional structure allows it to fit into specific binding sites, enhancing its efficacy and selectivity. The exact molecular targets and pathways depend on the specific application and derivative used .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate
- tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. This makes it particularly valuable in drug discovery and materials science .
Properties
Molecular Formula |
C16H19FO2 |
---|---|
Molecular Weight |
262.32 g/mol |
IUPAC Name |
tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C16H19FO2/c1-14(2,3)19-13(18)16-9-15(10-16,12(16)17)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3 |
InChI Key |
IFPYDDLIBYJTGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C12CC(C1)(C2F)C3=CC=CC=C3 |
Origin of Product |
United States |
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